5-amino-1-methyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one hydrochloride
Description
The compound 5-amino-1-methyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one hydrochloride (molecular formula: C₁₁H₁₈ClN₄O) is a substituted piperidinone derivative with a 1-methylimidazole moiety. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmacological and synthetic applications.
Properties
Molecular Formula |
C10H17ClN4O |
|---|---|
Molecular Weight |
244.72 g/mol |
IUPAC Name |
5-amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one;hydrochloride |
InChI |
InChI=1S/C10H16N4O.ClH/c1-13-6-12-5-8(13)10-7(11)3-4-9(15)14(10)2;/h5-7,10H,3-4,11H2,1-2H3;1H |
InChI Key |
JLFUJYCPZZWLQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2C(CCC(=O)N2C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-methyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one hydrochloride typically involves the reaction of piperidinone derivatives with imidazole and methylating agents. The process may include steps such as:
Formation of the Piperidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the amino and methyl groups can be carried out using reagents like methyl iodide and ammonia or amines.
Imidazole Ring Formation: The imidazole ring can be introduced through condensation reactions involving glyoxal and ammonia or other nitrogen sources.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-methyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The methyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Imidazoline derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
5-amino-1-methyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-1-methyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the piperidinone core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Imidazole Substitutions
a) rac-(5R,6R)-5-Amino-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one
- Molecular Formula : C₉H₁₄N₄O
- Molecular Weight : 194.24 g/mol
- Key Difference : Stereoisomerism (racemic mixture vs. the target compound’s resolved configuration).
- Application : Used in chiral synthesis; purity 95% .
b) 5-Amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one
- Molecular Formula : C₁₃H₁₉N₄O
- Molecular Weight : 247.32 g/mol
- Key Difference : Cyclopropyl substituent at the 1-position instead of methyl.
- Application : Investigated as a synthetic intermediate; supplied by specialty chemical vendors .
c) 5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one Hydrochloride
Pharmacologically Relevant Analogues
a) Pilocarpine Derivatives
- Example: (3S-cis)-3-Ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-2(3H)-furanone.
- Key Difference: Furanone core vs. piperidinone.
- Application : Clinically used as a cholinergic agonist (e.g., glaucoma treatment) .
b) Prenyl-Protein Transferase Inhibitors
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent/Feature | Purity (%) | Application/Research Use |
|---|---|---|---|---|---|
| Target Compound (Hydrochloride) | C₁₁H₁₈ClN₄O | 272.74 | 1-Methylimidazole, HCl salt | 95 | Synthetic intermediate, bioassay |
| rac-(5R,6R)-Isomer | C₉H₁₄N₄O | 194.24 | Racemic configuration | 95 | Chiral synthesis |
| Cyclopropyl Analog | C₁₃H₁₉N₄O | 247.32 | Cyclopropyl group | N/A | Specialty chemical synthesis |
| Thiophene Analog (Hydrochloride) | C₁₁H₁₆ClN₂OS | 272.78 | Thiophene ring | N/A | Bioactive piperidine library |
| Pilocarpine Derivative | C₁₁H₁₆N₂O₂ | 208.27 | Furanone core | N/A | Cholinergic agonist (glaucoma) |
Research Findings and Trends
- Stereochemical Impact : The rac-(5R,6R)-isomer () highlights the importance of stereochemistry in bioactivity, as unresolved mixtures may reduce efficacy compared to enantiopure forms.
- Substituent Effects : Replacement of imidazole with thiophene () or cyclopropyl () alters solubility and target binding, emphasizing the role of heterocycles in drug design.
- Pharmacological Potential: The target compound’s structural similarity to pilocarpine derivatives () and prenyl-protein transferase inhibitors () suggests unexplored therapeutic avenues, such as neuroprotection or kinase modulation.
Biological Activity
5-amino-1-methyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and relevant research findings.
The compound's molecular formula is , with a molecular weight of 244.72 g/mol. Its structural features include an imidazole ring and a piperidinone core, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H16ClN4O |
| Molecular Weight | 244.72 g/mol |
| IUPAC Name | 5-amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one; hydrochloride |
| CAS Number | 1492068-91-3 |
Synthesis
The synthesis of this compound typically involves the reaction of piperidinone derivatives with imidazole and methylating agents under controlled conditions. Key steps include:
- Formation of the Piperidinone Core : Cyclization of appropriate precursors.
- Substitution Reactions : Introduction of amino and methyl groups using reagents like methyl iodide.
- Imidazole Ring Formation : Through condensation reactions involving nitrogen sources.
Biological Mechanisms
The biological activity of 5-amino-1-methyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one hydrochloride primarily revolves around its interaction with various biological targets:
Mechanism of Action :
- The imidazole ring can participate in hydrogen bonding and coordination with metal ions.
- The piperidinone core interacts with hydrophobic pockets in proteins, modulating their activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its inhibitory effects on cancer cell lines, particularly those deficient in DNA repair mechanisms such as BRCA1/2.
Case Studies :
- In Vitro Cytotoxicity : The compound demonstrated significant cytotoxic effects against breast cancer cell lines (MDA-MB-436) with an IC50 value of approximately , outperforming standard treatments like Olaparib .
- Cell Cycle Analysis : Treatment with the compound led to cell cycle arrest at the G2/M phase, indicating its role in disrupting normal cell division .
Apoptosis Induction
The compound has also been shown to induce apoptosis in cancer cells:
- Early apoptotic cell populations increased significantly upon treatment, demonstrating its potential as a pro-apoptotic agent .
Comparative Analysis
To understand the uniqueness of this compound, it can be compared with similar structures:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 5-amino-6-methyl-2-benzimidazolone | Benzimidazole | Anticancer |
| 1-methyl-5-amino-1H-imidazole-4-carboxamide | Imidazole | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
